d-Bornyl isovalerate

Description

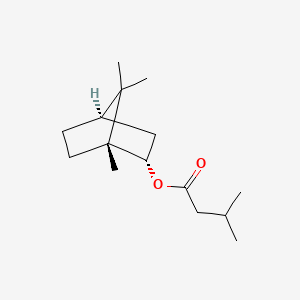

d-Bornyl isovalerate (CAS No. 76-50-6) is a bicyclic monoterpene ester with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol . Its IUPAC name is (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 3-methylbutanoate, and it is characterized by three stereocenters, conferring distinct physicochemical and biological properties . Industrially, it is used in fragrances, food flavoring, and pharmaceutical formulations due to its woody, camphor-like aroma .

Properties

CAS No. |

53022-14-3 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-methylbutanoate |

InChI |

InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11-,12+,15+/m1/s1 |

InChI Key |

MPYYVGIJHREDBO-XUJVJEKNSA-N |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1C[C@H]2CC[C@@]1(C2(C)C)C |

Canonical SMILES |

CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: d-Bornyl isovalerate can be synthesized by heating d-borneol with isovaleric acid at 140°C . This esterification reaction typically requires an acid catalyst to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques like distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: d-Bornyl isovalerate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids and alcohols.

Reduction: Reduction reactions can convert it back to borneol and isovaleric acid.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Borneol and isovaleric acid derivatives.

Reduction: Borneol and isovaleric acid.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: d-Bornyl isovalerate is used as a starting material in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Research has shown that derivatives of borneol, including this compound, exhibit biological activities such as antimicrobial and anti-inflammatory properties . These properties make it a potential candidate for developing new pharmaceuticals.

Industry: In the fragrance industry, this compound is used for its pleasant aroma. It is also used in flavoring agents and as an additive in cosmetic products .

Mechanism of Action

The mechanism of action of d-Bornyl isovalerate involves its interaction with biological membranes and enzymes. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its lipophilicity plays a crucial role in its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: Isobornyl Isovalerate

Isobornyl isovalerate shares the same molecular formula (C₁₅H₂₆O₂ ) and weight (238.37 g/mol ) as d-bornyl isovalerate but differs in stereochemistry (InChIKey: MPYYVGIJHREDBO-AVERBVTBSA-N vs. MPYYVGIJHREDBO-MQYJIDSJSA-N ) . This stereochemical variance alters its odor profile and solubility:

- Odor: Isobornyl isovalerate has a sharper, pine-like scent compared to the camphoraceous notes of this compound .

- Market Applications : Isobornyl isovalerate dominates in industrial solvents and resin production, whereas this compound is preferred in cosmetics and aromatherapy .

| Property | This compound | Isobornyl Isovalerate |

|---|---|---|

| CAS No. | 76-50-6 | 7779-73-9 |

| Odor Profile | Woody, camphoraceous | Pine-like, sharp |

| Primary Applications | Fragrances, pharmaceuticals | Solvents, resins |

Other Isovalerate Esters

Geranyl Isovalerate

- Structure: Acyclic monoterpene ester (C₁₅H₂₆O₂).

- Applications : Anticancer agent; inhibits colorectal cancer cell proliferation (HCT116, HT29) via apoptosis induction .

- Key Difference : Unlike this compound, geranyl isovalerate is a WHO-approved food additive with demonstrated bioactivity in cancer models .

Linalyl Isovalerate

- Properties : Colorless liquid with sweet, fruity aroma; used in food flavoring (JECFA-approved) .

- Contrast: Higher water solubility (1:5.5–7 in 80% ethanol) compared to this compound, which is hydrophobic .

Ethyl, Propyl, and Butyl Isovalerates

- Ethyl Isovalerate : Strong fruity odor; used in confectionery and beverages .

- Propyl Isovalerate : Apple-like flavor; aroma threshold: 8.7–33 ppb .

- Butyl Isovalerate : Low volatility; applied in perfumes and cosmetics .

Metabolic and Functional Contrasts with Isovaleric Acid

Isovaleric acid (the parent acid of this compound) is a short-chain fatty acid (SCFA) linked to gut microbiota metabolism and inflammatory responses:

- Health Impacts : Elevated serum isovalerate correlates with a 7x increased risk of intracerebral hemorrhage (ICH) and pro-inflammatory cytokine production .

- Metabolic Fate : this compound may hydrolyze to release isovaleric acid in vivo, but its ester form mitigates direct metabolic toxicity .

| Parameter | This compound | Isovaleric Acid |

|---|---|---|

| Biological Role | Fragrance, stable ester | Pro-inflammatory SCFA |

| Health Risks | Low toxicity | Linked to ICH, inflammation |

| Solubility | Hydrophobic | Water-soluble |

Q & A

Basic Research Questions

Q. How can d-bornyl isovalerate be reliably identified and quantified in complex biological or botanical matrices?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) for volatile compound isolation. Optimize fiber coatings (e.g., divinylbenzene/carboxen/polydimethylsiloxane) and extraction temperatures to enhance selectivity for esters like d-bornyl isovalerate . For quantification, prepare calibration curves using authentic standards and account for matrix effects by spiking samples with isotopically labeled analogs. Confirm structural identity via retention indices and mass spectral matching against reference libraries (e.g., NIST Chemistry WebBook) .

Q. What safety protocols should be followed when handling d-bornyl isovalerate in laboratory settings?

- Methodological Answer : Although d-bornyl isovalerate is not classified as hazardous under EU CLP regulations, standard laboratory precautions apply. Use chemical fume hoods for handling bulk quantities, wear nitrile gloves and safety goggles to prevent skin/eye contact, and store the compound in airtight containers away from ignition sources. Monitor for potential ester hydrolysis products (e.g., isovaleric acid) under high humidity or acidic conditions, which may require additional ventilation .

Q. What are the key physicochemical properties of d-bornyl isovalerate relevant to experimental design?

- Methodological Answer : Critical properties include its molecular formula (C₁₅H₂₆O₂), molecular weight (238.37 g/mol), and stereochemistry (endo- configuration). Its low water solubility and high lipophilicity suggest preferential partitioning into organic phases or lipid-rich matrices. These properties inform solvent selection (e.g., hexane or dichloromethane for extraction) and chromatographic conditions (e.g., non-polar GC columns like DB-5MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro pro-inflammatory effects of isovalerate and the safety profile of d-bornyl isovalerate?

- Methodological Answer : Free isovaleric acid (a hydrolysis product) has been linked to pro-inflammatory cytokines in gut models, but d-bornyl isovalerate’s esterified form may delay metabolic release. Conduct in vitro hydrolysis assays using esterase enzymes or simulated gastric fluid to quantify liberation rates. Pair these with transcriptomic profiling (e.g., RNA-seq) in immune cells to differentiate effects of the parent compound versus metabolites .

Q. What advanced statistical approaches are suitable for analyzing variability in d-bornyl isovalerate content across natural sources?

- Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality in datasets containing multiple volatile compounds (e.g., esters, aldehydes). Hierarchical clustering with Euclidean distances can classify samples based on d-bornyl isovalerate abundance, as demonstrated in jackfruit cultivar studies. Use permutation tests to validate cluster stability and ANCOVA to adjust for confounding factors like ripening stages or environmental conditions .

Q. How does stereochemical configuration influence the biological activity and analytical characterization of d-bornyl isovalerate?

- Methodological Answer : Stereoisomers (e.g., endo- vs. exo-bornyl isovalerate) may exhibit divergent receptor binding or metabolic pathways. Employ chiral chromatography (e.g., β-cyclodextrin columns) or nuclear magnetic resonance (NMR) with Mosher ester derivatization to resolve enantiomers. Compare antimicrobial or insecticidal activity across isomers using dose-response assays (e.g., microbroth dilution for bioactivity studies) .

Q. What experimental strategies can address challenges in synthesizing high-purity d-bornyl isovalerate for pharmacological studies?

- Methodological Answer : Optimize Fischer esterification between borneol and isovaleric acid using acid catalysts (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product via fractional distillation or preparative HPLC. Validate purity (>98%) using GC-MS and differential scanning calorimetry (DSC) to confirm melting point consistency .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported d-bornyl isovalerate concentrations across studies?

- Methodological Answer : Cross-validate extraction protocols (e.g., HS-SPME vs. steam distillation) using spike-and-recovery experiments. Assess inter-laboratory variability via round-robin testing with shared reference materials. Publish detailed metadata, including GC-MS parameters (e.g., ion source temperature, split ratios) to enhance reproducibility .

Q. What in silico tools can predict the environmental fate or biodegradation pathways of d-bornyl isovalerate?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Molecular docking simulations with microbial esterases (e.g., from Pseudomonas spp.) can identify likely hydrolysis sites. Validate predictions with soil microcosm studies under aerobic/anaerobic conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.